molecular formula C21H21N3O3S2 B2775860 ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 852366-85-9

ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2775860
CAS No.: 852366-85-9
M. Wt: 427.54
InChI Key: SFUAZTCJFSZYRM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a quinazolin-4-ylthio group, a propanamido group, and a cyclopenta[b]thiophene group. It is a derivative of quinazolinone, a class of compounds that have been studied for their potential biological activity .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, quinazolinone derivatives can be synthesized through the condensation of anthranilic acid with formamide .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazolin-4-ylthio group would likely contribute to the aromaticity of the molecule, while the propanamido group could potentially form hydrogen bonds .

Scientific Research Applications

Synthesis and Biological Activity

A series of novel compounds, including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and its Cr(III) and Zn(II) complexes, have been synthesized and examined for antibacterial and antifungal activities. These compounds have shown effectiveness against various pathogenic strains, indicating potential applications in developing new antimicrobial agents (Altundas et al., 2010).

Photophysical Properties

The study of 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones and 4-cyano-2-arylquinazolines revealed key photophysical properties, including fluorescence in blue-green regions and the influence of the donor fragment on photophysical properties. These findings are significant for the development of materials with specific optical properties (Moshkina et al., 2022).

Antineoplastic Properties

The antineoplastic properties of 3-substituted 5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-ones have been investigated, suggesting the potential of such compounds in cancer therapy applications (Markosyan et al., 2014).

Antimicrobial and Antioxidant Studies

Compounds synthesized through cyclopropanation, including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have been evaluated for their antimicrobial and antioxidant activities. This research provides insights into the potential use of these compounds in treating bacterial and fungal infections and in antioxidant applications (Raghavendra et al., 2016).

Future Directions

The future research directions for this compound could involve further investigation into its potential biological activity, particularly given the interest in quinazolinone derivatives as potential therapeutic agents . Additionally, further studies could be conducted to better understand its physical and chemical properties.

Properties

IUPAC Name

ethyl 2-(2-quinazolin-4-ylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-3-27-21(26)17-14-8-6-10-16(14)29-20(17)24-18(25)12(2)28-19-13-7-4-5-9-15(13)22-11-23-19/h4-5,7,9,11-12H,3,6,8,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUAZTCJFSZYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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